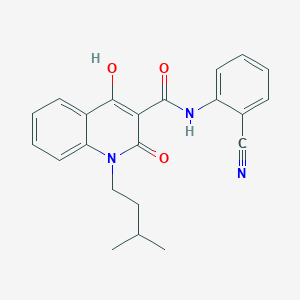
Dioctylbis(stearoyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctylbis(stearoyloxy)stannane is a chemical compound with the molecular formula C52H104O4Sn and a molecular weight of 912.096 g/mol . It is also known by its IUPAC name, [octadecanoyloxy(dioctyl)stannyl] octadecanoate . This compound is part of the organotin family, which are organometallic compounds containing tin.
Métodos De Preparación
The synthesis of Dioctylbis(stearoyloxy)stannane typically involves the reaction of dioctyltin oxide with stearic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
Dioctyltin oxide+2Stearic acid→this compound+Water
Industrial production methods are similar but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Dioctylbis(stearoyloxy)stannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the stearoyloxy groups are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dioctylbis(stearoyloxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research has explored its potential as an antimicrobial agent due to its organotin structure.
Medicine: Studies are investigating its use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mecanismo De Acción
The mechanism of action of Dioctylbis(stearoyloxy)stannane involves its interaction with biological molecules. The tin atom can coordinate with various ligands, affecting the function of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to antimicrobial effects. The molecular targets and pathways involved are still under investigation, but they likely include interactions with thiol groups in proteins and enzymes.
Comparación Con Compuestos Similares
Dioctylbis(stearoyloxy)stannane can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide in marine paints.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Triphenyltin hydroxide: Used as a fungicide in agriculture.
What sets this compound apart is its specific structure, which provides unique properties such as higher stability and specific reactivity patterns .
Propiedades
Número CAS |
22205-26-1 |
|---|---|
Fórmula molecular |
C52H104O4Sn |
Peso molecular |
912.1 g/mol |
Nombre IUPAC |
[octadecanoyloxy(dioctyl)stannyl] octadecanoate |
InChI |
InChI=1S/2C18H36O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*2-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
UZFVQGTYOXJWTF-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11994458.png)

![Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-](/img/structure/B11994469.png)
![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)






![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)

